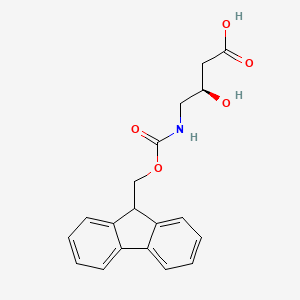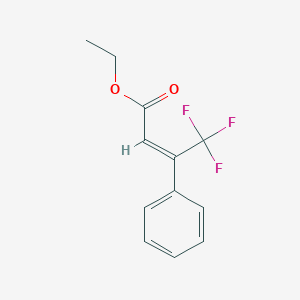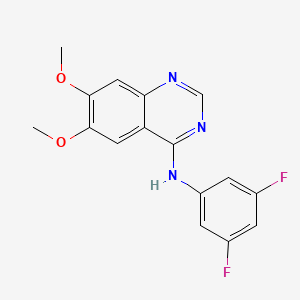![molecular formula C12H14N4O3S2 B2774932 Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1202986-36-4](/img/structure/B2774932.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14N4O3S2 and its molecular weight is 326.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activity
- Antimycobacterial Chemotypes : A scaffold similar to Benzo[c][1,2,5]thiadiazol-5-yl derivatives has been identified as new anti-mycobacterial chemotypes, showing potential in the treatment of tuberculosis with low cytotoxicity and promising therapeutic indices. Their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain has been documented, demonstrating the potential of such compounds in developing new antimicrobial agents (S. Pancholia et al., 2016).
- Antibacterial Activity : Derivatives of 1,3,4-thiadiazol have shown high activity against Gram-positive bacteria, suggesting the structural importance of the thiadiazole moiety in bacterial inhibition. This underscores the chemical class's relevance in searching for new antibacterial agents (A. Foroumadi et al., 2005).
Antiviral Activity
- Anti-Tobacco Mosaic Virus : Certain thiadiazole sulfonamide derivatives have exhibited antiviral activity against the tobacco mosaic virus, highlighting the potential application of related compounds in plant virus control and possibly in human viral infections (Zhuo Chen et al., 2010).
Molecular Interaction and Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds incorporating thiadiazol moieties have shown inhibition of human carbonic anhydrase isozymes, suggesting their potential use in treating conditions like glaucoma, epilepsy, and mountain sickness. The specific inhibition of tumor-associated isozymes highlights the scaffold's potential in cancer therapy (A. Alafeefy et al., 2015).
- Enzymatic Metabolism and Drug Development : Understanding the oxidative metabolism of compounds by cytochrome P450 and other enzymes is crucial for drug development. Studies on compounds with structural similarities provide insights into potential metabolic pathways and interactions, informing the safety and efficacy profiles of new drugs (Mette G. Hvenegaard et al., 2012).
Aggregation and Molecular Properties
- Molecular Aggregation Studies : Investigations into molecular aggregation processes of thiadiazole derivatives in different solvents have provided valuable information on the photophysical properties of these compounds. Such studies are essential for developing materials with specific optical properties (A. Matwijczuk et al., 2016).
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPTYFYLLJOBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2774849.png)
![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2774854.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)



![5-{[(4-chlorophenyl)methyl]sulfanyl}-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)
